2-Fluorocinnamic acid

Overview

Description

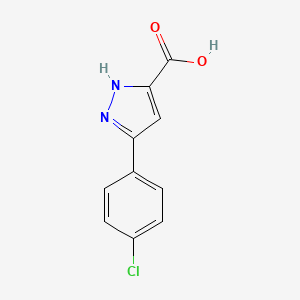

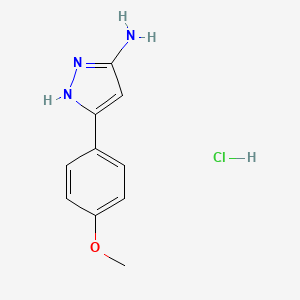

2-Fluorocinnamic acid is a fluorinated building block with a linear formula of FC6H4CH=CHCO2H . It has a molecular weight of 166.15 . It has been used in the synthesis of acrylamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorinated phenyl group attached to a cinnamic acid structure . The molecule has a double bond in the cinnamic acid part, contributing to its reactivity .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 178-180 °C . The boiling point is estimated to be around 281.6 °C . It has a density of 1.3±0.1 g/cm³ .

Scientific Research Applications

Biodegradation and Bioaugmentation :

- A study by Amorim et al. (2013) showed that a rotating biological contactor could treat shock loadings of 4-fluorocinnamic acid, with the ability to handle intermittent loading after bioaugmentation with a degrading bacterium. This indicates the potential for biological treatment of fluorinated compounds in waste streams (Amorim, Duque, Afonso, & Castro, 2013).

- Freitas dos Santos et al. (2004) studied the biotransformation of 4-fluorocinnamic acid using non-acclimated industrial activated sludge, finding that it was transformed to 4-fluorobenzoic acid. This research is important for understanding how waste streams containing fluorocinnamic acid might be treated in biological wastewater treatment plants (Freitas dos Santos et al., 2004).

Chemical Synthesis and Applications :

- Si (2004) explored the synthesis of methyl 4-fluorocinnamate using a strongly acidic cationic exchange resin as a catalyst, highlighting its application in asymmetric dihydroxylation and aminohydroxylation, important in the preparation of chiral medicinal materials (Si, 2004).

- In a study by Kajjout et al. (2012), a biomimetic approach was described to produce (Z)-β-fluoroallyl alcohols from α-fluorocinnamic thioesters, showing the utility of fluorocinnamic acid derivatives in chemical synthesis (Kajjout, Zemmouri, Eddarir, & Rolando, 2012).

Environmental Impact and Biodegradation :

- Hasan et al. (2010) documented the complete biodegradation of 4-fluorocinnamic acid by a bacterial consortium, providing insights into the environmental impact and microbial degradation pathways of fluorocinnamic acid (Hasan, Ferreira, Koetsier, Arif, & Janssen, 2010).

- Amorim et al. (2013) isolated a Rhodococcus strain capable of degrading 4-fluorocinnamic acid, further contributing to our understanding of its environmental degradation (Amorim, Ferreira, Carvalho, Afonso, & Castro, 2013).

Analytical and Monitoring Techniques :

- Creaser et al. (2002) explored the use of membrane inlet mass spectrometry for monitoring the biodegradation of 4-fluorocinnamic acid, demonstrating an alternative analytical technique for environmental monitoring (Creaser, Santos, Lamarca, New, & Wolff, 2002).

- New et al. (2000) examined various chromatographic techniques to monitor the biodegradation of 4-fluorocinnamic acid, contributing to the development of efficient analytical methods for assessing environmental impact (New, Freitas dos Santos, Lo Biundo, & Spicq, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Fluorocinnamic acid is the respiratory system . It is considered hazardous due to its potential to cause skin and eye irritation, as well as respiratory irritation .

Mode of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with cellular components in these tissues, leading to an inflammatory response.

Biochemical Pathways

They have antimicrobial, anticancer, and antioxidant properties . The compound is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s potential to cause skin and eye irritation suggests that it can be absorbed through these tissues

Result of Action

Its ability to cause skin, eye, and respiratory irritation suggests that it may lead to inflammation and discomfort in these tissues .

Action Environment

It’s known that the fate of pharmaceuticals depends on various physicochemical and environmental factors

Biochemical Analysis

Biochemical Properties

It is known that cinnamic acid derivatives play a crucial role in the biosynthesis of flavonoids . These compounds interact with various enzymes and proteins in the phenylpropanoid pathway, a major route for the production of flavonoids .

Cellular Effects

The specific cellular effects of 2-Fluorocinnamic acid are not well-documented. Cinnamic acid and its derivatives are known to influence various cellular processes. For instance, they can affect cell signaling pathways and gene expression, and have an impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that cinnamic acid and its derivatives can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that cinnamic acid and its derivatives can have long-term effects on cellular function .

Metabolic Pathways

This compound is likely to be involved in the phenylpropanoid pathway, which leads to the biosynthesis of flavonoids . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.

Transport and Distribution

It is known that cinnamic acid and its derivatives can interact with various transporters and binding proteins .

Subcellular Localization

Cinnamic acid and its derivatives, due to their involvement in the phenylpropanoid pathway, are likely to be found in the cytoplasm where this pathway is known to occur .

properties

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDZAFBPDDAMK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075408, DTXSID601274238 | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18944-77-9, 451-69-4, 20595-29-3 | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18944-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, o-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Fluorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7722929.png)

![1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7722936.png)

![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

![5-Methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B7722990.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride](/img/structure/B7722994.png)

![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)